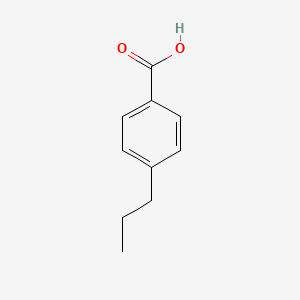
4-プロピル安息香酸
概要
説明
パラベン酸プロピルは、プロピル 4-ヒドロキシベンゾアートとしても知られており、エステル類に属する有機化合物です。安息香酸とプロパノールをエステル化することによって生成されます。 この化合物は、その抗菌特性により、化粧品、医薬品、食品などの保存料として広く使用されています .
製造方法
合成経路および反応条件:
工業的製造方法: 工業的には、その簡便性と効率からフィッシャーエステル化法が一般的に用いられています。反応は、安息香酸とプロパノールを酸触媒と共に加熱する大型反応器で行われます。 生成したエステルは、その後蒸留によって精製されます .
科学的研究の応用
Propyl p-benzoate has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
4-Propylbenzoic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. One notable enzyme that interacts with 4-Propylbenzoic acid is cytochrome P450. Cytochrome P450 enzymes are involved in the oxidation of 4-Propylbenzoic acid, leading to the formation of hydroxylated and desaturated metabolites . These interactions are crucial for the metabolism of 4-Propylbenzoic acid and its subsequent effects on cellular functions.
Cellular Effects
4-Propylbenzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of cytochrome P450 enzymes, which play a significant role in the metabolism of xenobiotics and endogenous compounds . The impact of 4-Propylbenzoic acid on gene expression and cell signaling pathways can lead to alterations in cellular functions, such as changes in metabolic flux and the regulation of specific genes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of 4-Propylbenzoic acid involves its binding interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4-Propylbenzoic acid, resulting in the formation of hydroxylated and desaturated metabolites . The binding of 4-Propylbenzoic acid to the active site of cytochrome P450 enzymes facilitates the transfer of an oxygen atom to the substrate, leading to the formation of reactive intermediates that can further react to produce the final metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Propylbenzoic acid can change over time due to its stability and degradation. Studies have shown that 4-Propylbenzoic acid is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro and in vivo studies have demonstrated that prolonged exposure to 4-Propylbenzoic acid can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-Propylbenzoic acid in animal models vary with different dosages. At low doses, 4-Propylbenzoic acid may have minimal effects on cellular functions, while higher doses can lead to significant alterations in metabolic pathways and potential toxic effects . Studies have shown that high doses of 4-Propylbenzoic acid can result in adverse effects, such as liver toxicity and disruptions in metabolic homeostasis .
Metabolic Pathways
4-Propylbenzoic acid is involved in metabolic pathways that include its oxidation by cytochrome P450 enzymes. The primary metabolic reactions include hydroxylation and desaturation, leading to the formation of various metabolites . These metabolic pathways are essential for the detoxification and elimination of 4-Propylbenzoic acid from the body.
Transport and Distribution
The transport and distribution of 4-Propylbenzoic acid within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich tissues . Additionally, 4-Propylbenzoic acid can bind to plasma proteins, which facilitates its transport in the bloodstream and distribution to various organs .
Subcellular Localization
4-Propylbenzoic acid is localized in specific subcellular compartments, primarily within the endoplasmic reticulum and mitochondria. The localization of 4-Propylbenzoic acid in these organelles is influenced by its interactions with cytochrome P450 enzymes, which are predominantly found in the endoplasmic reticulum . The presence of 4-Propylbenzoic acid in mitochondria can also affect mitochondrial functions and energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions:
Transesterification: Propyl p-benzoate can be synthesized by the transesterification of methyl benzoate with propanol.
Fischer Esterification: Another method involves the Fischer esterification of benzoic acid with propanol.
Industrial Production Methods: In industrial settings, the Fischer esterification method is commonly used due to its simplicity and efficiency. The reaction is conducted in large reactors where benzoic acid and propanol are heated with an acid catalyst. The resulting ester is then purified through distillation .
化学反応の分析
反応の種類:
加水分解: パラベン酸プロピルは、強酸または強塩基の存在下で加水分解を受けることができ、安息香酸とプロパノールを生成します.
酸化: エステルは一般的に酸化に抵抗性がありますが、特定の条件下では、パラベン酸プロピルは酸化されて安息香酸を生成する可能性があります.
一般的な試薬および条件:
生成される主な生成物:
加水分解: 安息香酸とプロパノール.
酸化: 安息香酸.
科学研究への応用
パラベン酸プロピルは、科学研究において幅広い用途を持っています:
作用機序
パラベン酸プロピルの抗菌特性は、微生物細胞膜を破壊する能力に起因しています。この破壊により、細胞内容物の漏出が起こり、最終的に細胞死に至ります。 この化合物は、微生物細胞膜の脂質二重層を標的にするため、幅広い細菌や真菌に対して効果を発揮します .
類似化合物の比較
類似化合物:
独自性: パラベン酸プロピルは、疎水性と親水性のバランスが最適であるため、水性および油性製剤の両方で保存料として非常に効果的です。 その抗菌効果は他のパラベン類に匹敵しますが、溶解性と安定性により、多くの用途において好ましい選択となっています .
類似化合物との比較
Methyl p-benzoate: An ester formed by the esterification of benzoic acid with methanol.
Ethyl p-benzoate: Formed by the esterification of benzoic acid with ethanol.
Butyl p-benzoate: An ester formed by the esterification of benzoic acid with butanol.
Uniqueness: Propyl p-benzoate is unique due to its optimal balance between hydrophobicity and hydrophilicity, making it highly effective as a preservative in both aqueous and oil-based formulations. Its antimicrobial efficacy is comparable to other parabens, but its solubility and stability make it a preferred choice in many applications .
特性
IUPAC Name |
4-propylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZHGRNFEFVDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046564 | |
| Record name | 4-Propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2438-05-3 | |
| Record name | 4-Propylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-n-Propylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2438-05-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-PROPYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P1V85E45O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-propylbenzoic acid interact with the Met208Lys mutant of human glutathione transferase A1-1 and what are the downstream effects?
A: In the Met208Lys mutant of human glutathione transferase A1-1 (GST A1-1), the substitution of methionine with lysine introduces a positive charge at position 208. [] This disrupts the enzyme's structure, specifically the C-terminal helix, impacting its catalytic activity. [] 4-propylbenzoic acid acts as an activator by binding to the mutant enzyme. [] Its negatively charged carboxylate group is thought to neutralize the positive charge of the lysine residue, effectively restoring the substrate-binding site conformation needed for optimal catalytic function. [] This interaction leads to a recovery of enzymatic activity in the Met208Lys mutant. []
Q2: What is the role of 4-propylbenzoic acid in the formation of hydrogen-bonded complexes and how does temperature affect its behavior?
A: 4-Propylbenzoic acid forms hydrogen-bonded complexes with compounds like 4',4-bipyridine. [] Temperature-dependent FTIR studies reveal that the hydrogen bonding in the complex PBA-BPy (4-propylbenzoic acid - 4',4-bipyridine) remains stable even at temperatures exceeding its clearing point. [] This stability contributes to the complex exhibiting both smectic and nematic mesophases. [] In contrast, complexes formed with structurally similar molecules, like trans-4-propylcyclohexyl carboxylic acid, exhibit hydrogen bond decomposition at lower temperatures, affecting their mesomorphic properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
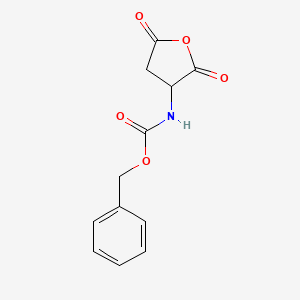
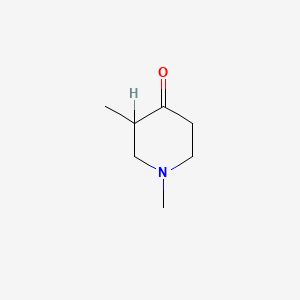
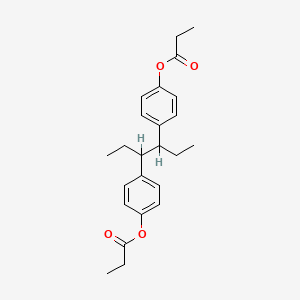
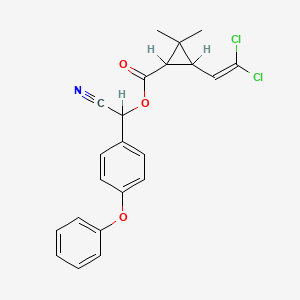

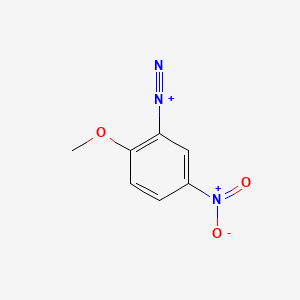
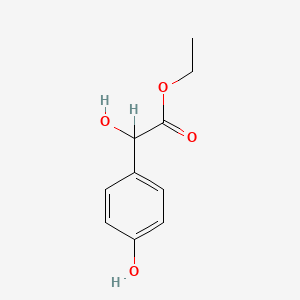

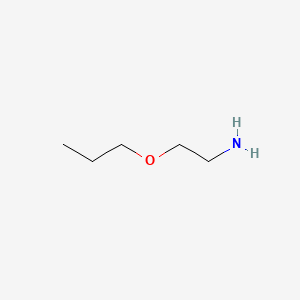
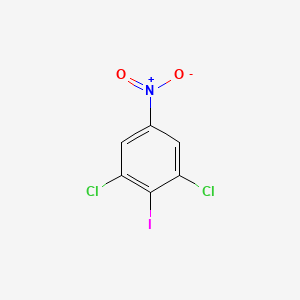
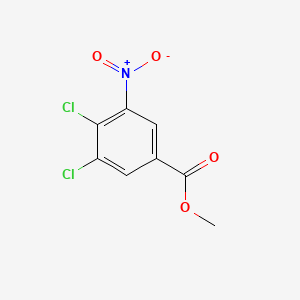

![1,2-Dimethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1360193.png)

